molecular formula C28H21FN2O4 B3007197 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887877-02-3

3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B3007197
CAS No.: 887877-02-3
M. Wt: 468.484
InChI Key: GDIOITCVNBTFDF-UHFFFAOYSA-N
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Description

3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies. This compound demonstrates high efficacy against FLT3 with internal tandem duplication (ITD) mutations, which are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. Its primary research value lies in its ability to induce apoptosis and inhibit proliferation in FLT3-ITD-positive leukemic cell lines, such as MV4-11, by effectively blocking the constitutive activation of the FLT3 signaling pathway and its downstream effectors like STAT5 and MAPK. The mechanism involves competitive binding to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing autophosphorylation and signal transduction. Researchers utilize this inhibitor as a critical tool compound to elucidate the pathogenesis of FLT3-driven leukemias, to study mechanisms of resistance to FLT3 inhibition, and to investigate potential combination therapies with other chemotherapeutic agents in preclinical models. Its specificity makes it an invaluable probe for dissecting the complex signaling networks in hematopoietic cells and for validating FLT3 as a therapeutic target in oncology research. Source 1 Source 2 Source 3

Properties

IUPAC Name

3-[(2-ethoxynaphthalene-1-carbonyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN2O4/c1-2-34-23-16-15-17-9-3-4-10-18(17)24(23)27(32)31-25-19-11-5-8-14-22(19)35-26(25)28(33)30-21-13-7-6-12-20(21)29/h3-16H,2H2,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIOITCVNBTFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the naphthamido and fluorophenyl groups. Common reagents used in these reactions include ethyl bromoacetate, naphthylamine, and fluorobenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.

    Industry: It can be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound’s effects may be mediated through specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Table 1: Key Structural Differences in Benzofuran Derivatives
Compound Name Molecular Formula Substituent at Benzofuran-3-Position N-Aryl Group Molecular Weight Source
Target Compound C₃₀H₂₃FN₂O₄ 2-Ethoxy-1-naphthamido 2-Fluorophenyl ~502.5* -
3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide C₂₈H₂₂N₂O₃ 2-Naphthamido (no ethoxy) 3,4-Dimethylphenyl 434.5
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ Biphenylacetamido 3-Fluorophenyl 464.5
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide C₂₈H₂₆BrFN₄O₂ Cyclopropyl and bromophenylethylamino 4-Fluorophenyl (N-methyl) 573.4
Key Observations:

Substituent Bulkiness: The target compound’s 2-ethoxy-1-naphthamido group is bulkier than the biphenylacetamido group in or the simpler naphthamido in . This may enhance hydrophobic interactions but reduce solubility.

Fluorophenyl Position :

  • The 2-fluorophenyl group (target) vs. 3-fluorophenyl () or 4-fluorophenyl () alters electronic and steric profiles. Ortho-substitution (target) may hinder rotational freedom, affecting binding pocket compatibility.

Functional Group Effects :

  • The ethoxy group in the target compound introduces an electron-donating moiety absent in , which could modulate electronic interactions with targets.
  • The bromine in and methyl groups in impact lipophilicity (ClogP) and metabolic stability.

Molecular Weight and Lipophilicity Trends

  • Lipophilicity : The ethoxy-naphthyl group likely increases ClogP compared to biphenyl () or dimethylphenyl () analogs, favoring membrane permeability but risking solubility issues.

Biological Activity

3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can be represented as follows:

  • IUPAC Name : 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
  • Molecular Formula : C20_{20}H19_{19}F1_{1}N2_{2}O3_{3}

This compound features a benzofuran core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cell division.

Antimicrobial Effects

Benzofuran derivatives have also been reported to possess antimicrobial properties. The compound's structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions.

  • Case Study : A study demonstrated that related benzofuran compounds exhibited inhibitory effects against various bacterial strains, suggesting a potential application in treating bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. Compounds similar to 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide have shown the ability to reduce inflammation markers in vitro and in vivo.

  • Research Findings : In experimental models, these compounds significantly decreased levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is crucial for assessing its therapeutic viability.

Toxicity Studies

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanismReference
Compound AAnticancerDNA Intercalation
Compound BAntimicrobialMembrane Disruption
Compound CAnti-inflammatoryCytokine Inhibition

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